molecular formula C12H14KN2O8V-3 B592814 bpV(phen) (potassium hydrate) CAS No. 171202-16-7

bpV(phen) (potassium hydrate)

Cat. No.: B592814
CAS No.: 171202-16-7
M. Wt: 404.3
InChI Key: TYPQOCBUPQJDHB-UHFFFAOYSA-N
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Description

bpV(phen) (potassium hydrate): potassium bisperoxo (1,10-phenanthroline) oxovanadate (V) , is a bisperoxovanadium compound. It is primarily recognized for its role as an inhibitor of protein tyrosine phosphatases, with a particular selectivity for the phosphatase and tensin homolog (PTEN)

Scientific Research Applications

bpV(phen) (potassium hydrate) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various chemical reactions and as a reagent in the synthesis of other compounds.

    Biology: The compound is employed in studies involving protein tyrosine phosphatases, particularly PTEN, to understand their role in cellular processes.

    Medicine: bpV(phen) (potassium hydrate) has potential therapeutic applications, including its use in cancer research due to its ability to inhibit PTEN and other phosphatases involved in cell cycle regulation.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes .

Mechanism of Action

Safety and Hazards

bpV(phen) may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with skin or eyes, it is recommended to rinse with plenty of water and consult a physician . If inhaled or swallowed, medical attention should be sought immediately . It is advised to avoid breathing dust, mist, or gas, and to ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of bpV(phen) (potassium hydrate) typically involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of 1,10-phenanthroline. The reaction is carried out under controlled conditions to ensure the formation of the desired bisperoxo complex. The product is then purified and crystallized to obtain the final compound .

Industrial Production Methods: : While specific industrial production methods for bpV(phen) (potassium hydrate) are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve the use of advanced purification techniques to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions: : bpV(phen) (potassium hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while reduction reactions may produce lower oxidation state vanadium species .

Comparison with Similar Compounds

Similar Compounds

    Potassium bisperoxo (bipyridine) oxovanadate (V): Another bisperoxovanadium compound with similar inhibitory effects on protein tyrosine phosphatases.

    Potassium bisperoxo (1,10-phenanthroline) oxovanadate (V): A closely related compound with similar structure and function.

Uniqueness: : bpV(phen) (potassium hydrate) is unique due to its high selectivity for PTEN and its ability to activate the insulin receptor tyrosine kinase. This selectivity makes it a valuable tool in research focused on understanding the role of PTEN and other phosphatases in cellular processes and disease mechanisms .

Properties

IUPAC Name

potassium;oxovanadium;1,10-phenanthroline;diperoxide;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.K.2O2.3H2O.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;;;3*1H2;;/q;+1;2*-2;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKKVRTYBGPOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.[O-][O-].[O-][O-].O=[V].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14KN2O8V-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary molecular target of bpV(phen)?

A: BpV(phen) primarily targets protein tyrosine phosphatases (PTPs). [, , ] It exerts its effects by inhibiting the activity of these enzymes. [, , , ]

Q2: How does bpV(phen) affect insulin signaling?

A: BpV(phen) exhibits insulin-mimetic properties by inhibiting PTPs associated with the insulin receptor kinase (IRK). [, ] This inhibition prevents the dephosphorylation of IRK, leading to prolonged activation of the IRK and downstream insulin signaling pathways. [, , , ]

Q3: Does bpV(phen) influence glucose metabolism?

A: Yes, bpV(phen) demonstrates insulin-like effects on glucose metabolism. Research suggests that it can stimulate glucose transport into skeletal muscle [], promote glycogen synthesis [, ], and inhibit hepatic glucose output. []

Q4: How does bpV(phen) affect the PI3K/Akt pathway?

A: BpV(phen) can influence the PI3K/Akt pathway by inhibiting PTEN (phosphatase and tensin homolog deleted on chromosome ten), a negative regulator of PI3K. [, , ] This inhibition leads to increased Akt phosphorylation and activation of downstream targets. []

Q5: Can bpV(phen) impact mitogen-activated protein kinase (MAPK) pathways?

A: Yes, studies have shown that bpV(phen) can activate MAPKs, including ERK1/2, JNK, and p38. [, , , ] This activation is thought to occur through the inhibition of specific PTPs involved in the negative regulation of MAPK pathways. []

Q6: What is the molecular formula and weight of bpV(phen)?

A: The molecular formula of bpV(phen) is C12H8N2O7V·K. It has a molecular weight of 402.3 g/mol. []

Q7: Are there any spectroscopic data available for bpV(phen)?

A: Yes, spectroscopic characterization of bpV(phen) has been performed using various techniques, including 51V NMR, 1H NMR, 13C NMR, ESI-MS, and IR spectroscopy. [] These techniques have been used to study its structure, stability, and interactions in solution. [, ]

Q8: Does bpV(phen) possess catalytic properties?

A: BpV(phen) itself does not exhibit inherent catalytic activity. Its mode of action primarily involves the inhibition of catalytic activity of its target enzymes, the PTPs. [, , , ]

Q9: Have computational approaches been used to study bpV(phen)?

A: While the provided research does not offer detailed insights into computational studies on bpV(phen), its interactions with imidazole in solution have been investigated using NMR techniques, providing insights into its structure-activity relationship. [] Further computational studies could explore its binding mode with target PTPs and facilitate the design of more potent and selective inhibitors.

Q10: How do structural modifications of bpV(phen) affect its activity?

A: Research comparing bpV(phen) with other peroxovanadium compounds, like bpV(pic), highlights the influence of the ancillary ligand on both potency and tissue selectivity. [] This suggests that modifications to the ancillary ligand could be explored to optimize its pharmacological properties. []

Q11: Are there specific formulation strategies mentioned for bpV(phen)?

A: The research mentions the use of bpV(phen) in transdermal drug delivery systems, indicating its potential for non-invasive administration. [] Further research is needed to explore and optimize formulations to enhance its stability, solubility, and bioavailability for different routes of administration.

Q12: What are the effects of bpV(phen) on cell survival?

A: BpV(phen) exhibits a bimodal effect on cell survival. It demonstrates survival-enhancing effects at lower concentrations, likely by activating ERK signaling. [] Conversely, at higher concentrations, it can induce cell death through the activation of JNK and p38 MAPK pathways and caspase-3 activation. []

Q13: How effective is bpV(phen) in animal models of disease?

A: BpV(phen) has shown promising results in various animal models. For instance, it significantly reduced the progression of Leishmania infection in mice, highlighting its potential as an anti-parasitic agent. [, ] Additionally, in a rat model of spinal cord injury, intrathecal infusions of bpV(phen) showed remarkable neuroprotective effects, significantly improving axonal survival and functional recovery. []

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